4-(2,5-Diphenyl-1,2-dihydro-3H-pyrazol-3-ylidene)cyclohexa-2,5-dien-1-one
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Overview
Description
4-(2,5-Diphenyl-1,2-dihydro-3H-pyrazol-3-ylidene)cyclohexa-2,5-dien-1-one is a complex organic compound that belongs to the class of pyrazoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-Diphenyl-1,2-dihydro-3H-pyrazol-3-ylidene)cyclohexa-2,5-dien-1-one typically involves the reaction of 1-(10-(morpholinomethyl)anthracen-2-yl)-3-phenylprop-2-en-1-one with phenylhydrazine in the presence of a base such as sodium hydroxide in methanol. The reaction mixture is refluxed for several hours to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(2,5-Diphenyl-1,2-dihydro-3H-pyrazol-3-ylidene)cyclohexa-2,5-dien-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield dihydropyrazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole derivatives, while reduction can produce dihydropyrazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 4-(2,5-Diphenyl-1,2-dihydro-3H-pyrazol-3-ylidene)cyclohexa-2,5-dien-1-one involves its interaction with specific molecular targets and pathways. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
2,4-Dihydro-2,5-diphenyl-3H-pyrazol-3-one: A structurally similar compound with different substituents on the pyrazoline ring.
3-Methyl-1-phenyl-2-pyrazolin-5-one: Another pyrazoline derivative with a methyl group at the 3-position.
Uniqueness
4-(2,5-Diphenyl-1,2-dihydro-3H-pyrazol-3-ylidene)cyclohexa-2,5-dien-1-one is unique due to its specific substitution pattern and the presence of both phenyl and cyclohexadienone moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
81963-71-5 |
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Molecular Formula |
C21H16N2O |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
4-(2,5-diphenylpyrazol-3-yl)phenol |
InChI |
InChI=1S/C21H16N2O/c24-19-13-11-17(12-14-19)21-15-20(16-7-3-1-4-8-16)22-23(21)18-9-5-2-6-10-18/h1-15,24H |
InChI Key |
DJHGVGUOSMJIER-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=C2)C3=CC=C(C=C3)O)C4=CC=CC=C4 |
Origin of Product |
United States |
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